CCR5 Antagonist Functional Annotation vs. Quinoxalin-5-amine Parent
N-(2,4-Difluorophenyl)-5-quinoxalinamine is annotated as a CCR5 antagonist in pharmacological screening, whereas the unsubstituted parent compound quinoxalin-5-amine is reported to exhibit antidiabetic activity via dual α-amylase/α-glucosidase inhibition rather than chemokine receptor modulation [1]. This represents a qualitative target-class shift driven by the 2,4-difluorophenylamino substitution at the C5 position.
| Evidence Dimension | Primary pharmacological target annotation |
|---|---|
| Target Compound Data | CCR5 antagonist (preliminary screening) |
| Comparator Or Baseline | Quinoxalin-5-amine: dual α-amylase/α-glucosidase inhibitor |
| Quantified Difference | Qualitative target-class divergence (CCR5 vs. carbohydrate-metabolizing enzymes); no direct comparative IC₅₀ data available for the target compound |
| Conditions | Target compound: pharmacological screening (assay details not publicly available); Comparator: α-amylase IC₅₀ = 16.4 ± 0.1 μM, α-glucosidase IC₅₀ = 31.6 ± 0.4 μM |
Why This Matters
For CCR5-focused screening programs, procuring the 5-amino-unsubstituted quinoxaline would direct resources to an irrelevant target class, rendering the procurement decision wasteful.
- [1] Zhang H. et al. CCR5 antagonist annotation for N-(2,4-difluorophenyl)-5-quinoxalinamine. Semantic Scholar, 2012. View Source
